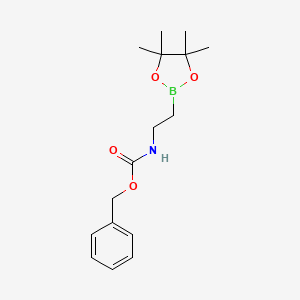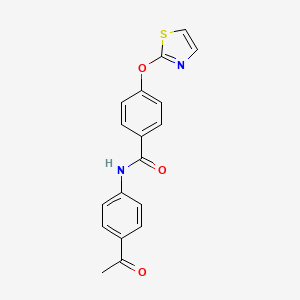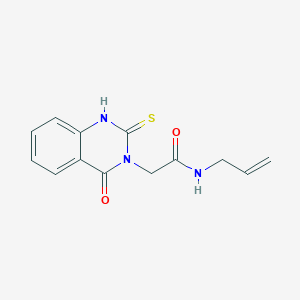
2-(N-Cbz-Amino)ethylboronic acid pinacol ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-(N-Cbz-Amino)ethylboronic acid pinacol ester is a chemical compound with the CAS Number: 2377607-52-6. Its molecular weight is 305.18 and its IUPAC name is benzyl (2- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl)carbamate .
Synthesis Analysis
Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2° and 3° alkyl boronic esters can be achieved using a radical approach . This approach, paired with a Matteson–CH2– homologation, allows for formal anti-Markovnikov alkene hydromethylation .Chemical Reactions Analysis
Pinacol boronic esters are highly valuable building blocks in organic synthesis . Protodeboronation of 1°, 2° and 3° alkyl boronic esters can be achieved using a radical approach . This approach, paired with a Matteson–CH2– homologation, allows for formal anti-Markovnikov alkene hydromethylation .Physical And Chemical Properties Analysis
The compound has a molecular weight of 305.18 .Mecanismo De Acción
Target of Action
The primary target of 2-(N-Cbz-Amino)ethylboronic acid pinacol ester, also known as Benzyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethylcarbamate, is the Suzuki–Miyaura (SM) cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon–carbon bond forming reaction .
Mode of Action
The compound interacts with its target through a process known as transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This interaction results in the formation of a new Pd–C bond .
Biochemical Pathways
The compound is involved in the Suzuki–Miyaura coupling reaction , which conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway include the formation of new carbon–carbon bonds .
Pharmacokinetics
It’s known that the compound is relatively stable . The susceptibility to hydrolysis of boronic pinacol esters is influenced by the substituents in the aromatic ring and the pH of the environment . These factors can impact the compound’s bioavailability.
Result of Action
The result of the compound’s action is the formation of new carbon–carbon bonds . This can lead to the synthesis of a broad array of diverse molecules with high enantioselectivity .
Action Environment
The action of the compound is influenced by environmental factors such as pH. The rate of hydrolysis of boronic pinacol esters is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly influenced by the pH of the environment .
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of 2-(N-Cbz-Amino)ethylboronic acid pinacol esterhyl ester is its ability to selectively bind to diols, allowing for the detection and quantification of sugars in complex biological samples. However, one limitation is that the binding affinity of 2-(N-Cbz-Amino)ethylboronic acid pinacol esterhyl ester for diols can be affected by factors such as pH and temperature, which may impact the accuracy of experimental results.
Direcciones Futuras
There are several potential future directions for research involving 2-(N-Cbz-Amino)ethylboronic acid pinacol esterhyl ester, including:
1. Development of new boronic acid derivatives with improved binding properties for diols.
2. Investigation of the potential therapeutic applications of 2-(N-Cbz-Amino)ethylboronic acid pinacol esterhyl ester in the treatment of cancer and other diseases.
3. Exploration of the use of 2-(N-Cbz-Amino)ethylboronic acid pinacol esterhyl ester in the development of new diagnostic tools for the detection of sugars in biological samples.
4. Investigation of the potential use of 2-(N-Cbz-Amino)ethylboronic acid pinacol esterhyl ester as a tool for the study of protein-carbohydrate interactions.
In conclusion, 2-(N-Cbz-Amino)ethylboronic acid pinacol esterhyl ester is a boronic acid derivative that has been widely used in scientific research for its ability to selectively bind to diols. It has potential applications in glycobiology, drug development, and chemical biology, among other areas. While there are limitations to its use in laboratory experiments, there are several potential future directions for research involving 2-(N-Cbz-Amino)ethylboronic acid pinacol esterhyl ester.
Métodos De Síntesis
2-(N-Cbz-Amino)ethylboronic acid pinacol esterhyl ester can be synthesized by the reaction of 2-aminoethanol with pinacol boronate ester in the presence of a catalyst such as palladium on carbon. The resulting product is then protected with a carbobenzyloxy group to yield 2-(N-Cbz-Amino)ethylboronic acid pinacol esterhyl ester.
Aplicaciones Científicas De Investigación
2-(N-Cbz-Amino)ethylboronic acid pinacol esterhyl ester has been used in a variety of scientific research applications, including:
1. Glycobiology: 2-(N-Cbz-Amino)ethylboronic acid pinacol esterhyl ester has been used as a tool for the detection and quantification of sugars, particularly in the study of glycobiology.
2. Drug development: 2-(N-Cbz-Amino)ethylboronic acid pinacol esterhyl ester has been investigated as a potential drug target for the treatment of cancer and other diseases.
3. Chemical biology: 2-(N-Cbz-Amino)ethylboronic acid pinacol esterhyl ester has been used in chemical biology studies to investigate the interactions between proteins and carbohydrates.
Safety and Hazards
Propiedades
IUPAC Name |
benzyl N-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)ethyl]carbamate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24BNO4/c1-15(2)16(3,4)22-17(21-15)10-11-18-14(19)20-12-13-8-6-5-7-9-13/h5-9H,10-12H2,1-4H3,(H,18,19) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZUSPEKHIVXYOJH-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)CCNC(=O)OCC2=CC=CC=C2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24BNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
305.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![1-{[5-Chloro-2-(difluoromethoxy)phenyl]methyl}-5-nitro-1,2-dihydropyridin-2-one](/img/structure/B2911054.png)
![N-(3-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)-2-phenoxyacetamide](/img/structure/B2911056.png)

![4-[(2-Methylpropyl)sulfanyl]-3-nitrobenzoic acid](/img/structure/B2911058.png)


![2-methoxy-N-(5-(6-methoxyimidazo[1,2-b]pyridazin-2-yl)-2-methylphenyl)benzamide](/img/structure/B2911064.png)

![2-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)-3-(pyrimidin-4-yl)propanoic acid](/img/structure/B2911069.png)


![methyl 4-cyclopropyl-7-fluoro-6-(4-(m-tolyl)piperazin-1-yl)-4H-benzo[b][1,4]thiazine-2-carboxylate 1,1-dioxide](/img/structure/B2911074.png)
![N-methyl-2-[(6-oxo-1-phenyl-1,6-dihydro-3-pyridazinyl)oxy]acetamide](/img/structure/B2911075.png)

